(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-19(6-4-14-3-5-16-17(10-14)26-13-25-16)21-12-20(23,15-7-8-24-11-15)18-2-1-9-27-18/h1-11,23H,12-13H2,(H,21,22)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTLICYTTBCIRY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide is a complex organic compound with potential biological activities. This article discusses its chemical properties, mechanisms of action, and various biological activities, supported by data tables and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 273.32 g/mol. The structure features a benzodioxole moiety linked to a furan and thiophene, which may contribute to its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
- Signal Pathway Modulation : It potentially influences various signaling pathways related to inflammation and cell proliferation, impacting cellular responses.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines. Its ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that the compound has antimicrobial effects against various pathogens. The presence of the furan and thiophene rings may enhance its interaction with microbial membranes.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in ROS levels | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Antimicrobial | Effective against E. coli |
Case Study 1: Antioxidant Activity
A study conducted by Zhang et al. demonstrated that analogs of the compound reduced oxidative stress markers in vitro. The results indicated a dose-dependent decrease in reactive oxygen species (ROS) levels in cultured cells.
Case Study 2: Anti-inflammatory Potential
In a model of acute inflammation, the compound was shown to significantly reduce edema and inflammatory cell infiltration. This suggests a promising role in managing conditions like arthritis or other inflammatory disorders.
Case Study 3: Antimicrobial Efficacy
Research by Smith et al. evaluated the antimicrobial activity of the compound against several bacterial strains. The results showed that it inhibited growth at concentrations as low as 50 µg/mL, indicating potential as an antimicrobial agent.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 273.32 g/mol. Its structure includes a benzodioxole moiety, furan, and thiophene functionalities, which are known to contribute to diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, a study on similar compounds demonstrated that derivatives with benzodioxole structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Antioxidant Properties
The presence of multiple aromatic rings in the structure may confer antioxidant properties to the compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Preliminary studies indicate that compounds with similar structures can scavenge free radicals effectively .
Synthetic Routes
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves several steps:
- Preparation of Intermediates : Starting materials are reacted under controlled conditions to form intermediates.
- Coupling Reactions : The intermediates are coupled using various reagents and solvents to obtain the final product.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, automated reactors and continuous flow systems are utilized to enhance yield and minimize waste during production. Green chemistry principles are often incorporated to reduce environmental impact .
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of derivatives similar to this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency at micromolar concentrations.
Case Study 2: Anti-inflammatory Mechanism Exploration
A molecular docking study assessed the binding affinity of the compound to 5-lipoxygenase. The results indicated strong binding interactions, supporting its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be confirmed using X-ray crystallography?
- Methodological Answer : The stereochemical configuration can be determined via single-crystal X-ray diffraction. Refinement using SHELXL ( ) allows precise modeling of the E-configuration of the enamide moiety and the spatial arrangement of heterocyclic groups (furan, thiophene). Hydrogen bonding and torsion angles are analyzed to validate the (2E) conformation. Visualization software like ORTEP-3 ( ) generates thermal ellipsoid plots to confirm atomic positions and intermolecular interactions. For example, the hydroxyethyl group’s orientation can be cross-validated against residual electron density maps during refinement .
Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a (2E)-3-(benzodioxol-5-yl)propenoic acid derivative with a hydroxyethyl-thiophene-furan amine precursor. Reaction optimization may use Design of Experiments (DoE) ( ) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, coupling agents such as HOBt/EDC ( ) in THF at 23°C yield higher purity. Monitoring via TLC or HPLC ensures minimal byproduct formation, with recrystallization in ethyl acetate/hexane improving yield .
Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?
- Methodological Answer :
- NMR : NMR identifies aromatic protons (benzodioxol, thiophene) and the enamide’s vinyl proton (δ 6.5–7.5 ppm). NMR confirms carbonyl (C=O, ~165 ppm) and heterocyclic carbons.
- IR : Stretching frequencies for C=O (~1680 cm) and O–H (~3400 cm) validate the enamide and hydroxy groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can data contradictions between computational models and experimental crystallographic data be resolved?
- Methodological Answer : Discrepancies often arise from force field approximations in computational models. To resolve this:
Perform DFT-B3LYP/6-31G * geometry optimization ( ) and compare bond lengths/angles with X-ray data.
Use SHELXL’s restraints ( ) to refine disordered regions (e.g., flexible hydroxyethyl group) while maintaining computational constraints.
Validate electrostatic potential surfaces against experimental hydrogen-bonding networks observed in crystal packing .
Q. What role do π-π interactions and hydrogen bonding play in the compound’s crystal stability and solubility?
- Methodological Answer : The benzodioxol and thiophene rings engage in π-π stacking (3.5–4.0 Å), stabilizing the crystal lattice. The hydroxyethyl group forms intermolecular hydrogen bonds (O–H···O, ~2.8 Å) with furan oxygen, reducing solubility in non-polar solvents. Solubility can be modulated by introducing polar substituents (e.g., –NO) on the benzodioxol ring, as seen in related nitrophenyl derivatives (). MD simulations predict aggregation behavior in aqueous solutions .
Q. How can in silico predictions of biological targets be experimentally validated despite binding affinity discrepancies?
- Methodological Answer :
Perform molecular docking (AutoDock Vina) using crystallographic coordinates to identify potential targets (e.g., kinase enzymes).
Validate via surface plasmon resonance (SPR) to measure binding kinetics. Discrepancies between predicted and observed K values may arise from protein flexibility; use mutagenesis to probe key residues.
Cross-reference with SAR studies on analogues () to identify critical functional groups (e.g., furan’s role in hydrophobic interactions) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data regarding conformational flexibility?
- Methodological Answer : NMR in solution may show averaged signals due to rapid rotation of the hydroxyethyl group, while X-ray captures a single conformation. To reconcile:
Conduct variable-temperature NMR to slow dynamics and observe splitting.
Compare with DFT-calculated rotational barriers ( ). A barrier >60 kJ/mol indicates restricted rotation, explaining X-ray rigidity.
Use REDOR solid-state NMR to probe spatial proximities in the crystal state .
Experimental Design Considerations
Q. What criteria should guide the selection of crystallization solvents for this compound?
- Methodological Answer :
- Solubility : Use solvents with moderate polarity (e.g., ethyl acetate, THF) to avoid oiling out.
- H-Bond Acceptors/Donors : DMSO may disrupt crystal packing by competing with intermolecular H-bonds.
- Evaporation Rate : Slow evaporation (e.g., diethyl ether diffusion into THF) promotes large, high-quality crystals.
- Reference: Crystallization of analogous benzodioxol compounds in THF/hexane ( ) yields plates suitable for diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
